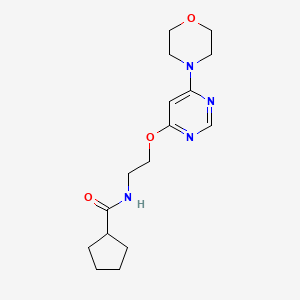

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

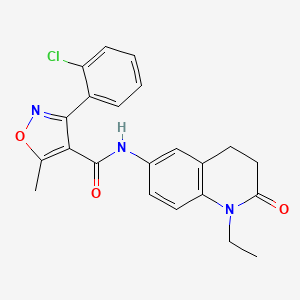

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which include “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

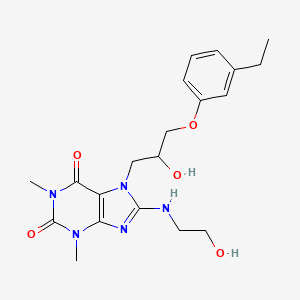

The molecular structure of “this compound” is complex. It contains a pyrimidinamine core, which is linked to a morpholine ring and a cyclopentanecarboxamide group.Chemical Reactions Analysis

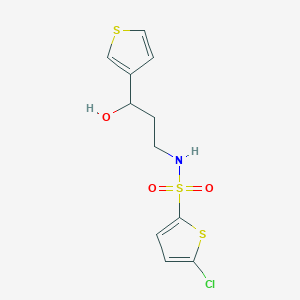

Pyrimidinamine derivatives, including “this compound”, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 292.339.Scientific Research Applications

Antimicrobial Activity

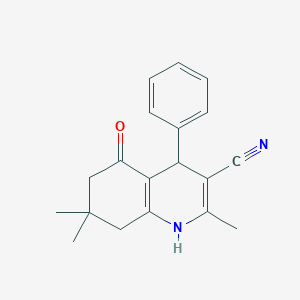

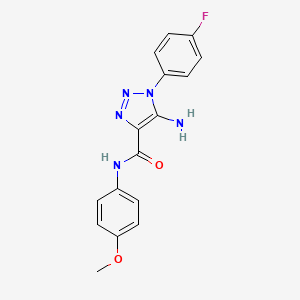

A series of novel compounds, including those with morpholine substituted dihydropyrimidone carboxamide structures, have been synthesized and characterized, demonstrating significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi. These findings suggest potential applications of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide derivatives in developing new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Anti-Inflammatory and Analgesic Agents

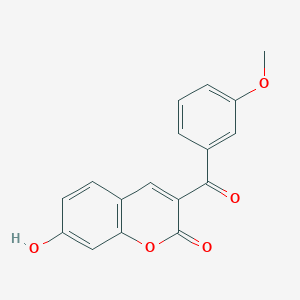

Research into compounds derived from this compound and related structures has shown promising anti-inflammatory and analgesic properties. Novel heterocyclic compounds synthesized from visnagenone and khellinone demonstrated significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, indicating their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

The synthesis of new visnagen and khellin furochromone pyrimidine derivatives based on this compound has led to compounds with notable analgesic and anti-inflammatory activities. Some of these compounds, particularly those undergoing further derivatization, exhibited promising anticancer activities, suggesting a potential avenue for cancer therapy research (Abu‐Hashem & Youssef, 2011).

Synthetic Methodologies and Chemical Transformations

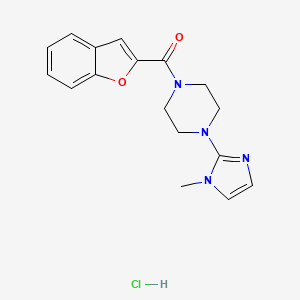

The development of synthetic methodologies involving this compound derivatives has broadened the scope of chemical transformations, enabling the creation of novel heterocyclic compounds. These methodologies have implications for pharmaceutical chemistry, offering new pathways for the synthesis of biologically active molecules (Zaki, Radwan, & El-Dean, 2017).

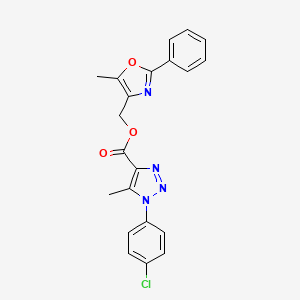

Dual-Acting Inhibitors

Research into benzimidazole-morpholine derivatives as dual-acting inhibitors has revealed compounds with inhibitory potential against COX-1 and COX-2 enzymes. This dual inhibitory action presents a promising approach for the treatment of inflammatory diseases, highlighting the therapeutic potential of this compound derivatives in multi-targeted therapy (Can et al., 2017).

Mechanism of Action

Target of Action

Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities against trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and plasmodium falciparum nf54, a causative organism of malaria .

Mode of Action

It is known that similar 2-aminopyrimidine derivatives interact with their targets, leading to changes that inhibit the growth of the targeted organisms .

Biochemical Pathways

Similar compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these organisms .

Future Directions

The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus . Pyrimidinamine derivatives, including “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide”, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Therefore, they could be a potential area of future research and development.

properties

IUPAC Name |

N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c21-16(13-3-1-2-4-13)17-5-8-23-15-11-14(18-12-19-15)20-6-9-22-10-7-20/h11-13H,1-10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJXVFBPAQMISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2933976.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933978.png)

![10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2933981.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2933995.png)